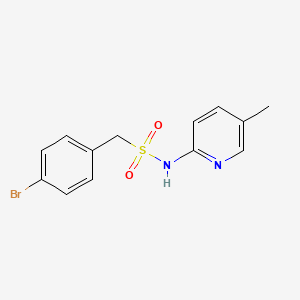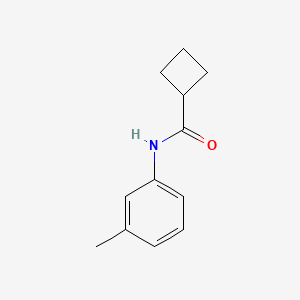
4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone is a complex organic compound featuring an indole moiety and a pyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole and pyridinone moieties make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone has been studied for its potential biological activity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents.
Industry: In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 4-(2,3-dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Indole-3-carboxaldehyde
1-Methyl-2(1H)-pyridinone
4-(2,3-Dihydro-1H-indol-1-ylmethyl)benzonitrile
Uniqueness: 4-(2,3-Dihydro-1H-indol-1-ylmethyl)-1-methyl-2(1H)-pyridinone stands out due to its unique combination of indole and pyridinone rings, which confer distinct chemical and biological properties compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development may uncover even more uses and benefits of this intriguing molecule.
Propriétés
IUPAC Name |
4-(2,3-dihydroindol-1-ylmethyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16-8-6-12(10-15(16)18)11-17-9-7-13-4-2-3-5-14(13)17/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOXVNMVTYXUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)CN2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-N-(5-oxo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)glycine](/img/structure/B7548969.png)

![N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-bromobenzamide](/img/structure/B7548980.png)

![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)

![N-[6-(2-oxo-3-phenyl-1-imidazolidinyl)-3-pyridyl]tetrahydro-3-furancarboxamide](/img/structure/B7549012.png)
![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)


![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)

![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylpiperidin-1-yl)pyridine](/img/structure/B7549057.png)

